Ibrolipim
Overview
Description
Ibrolipim (NO-1886) is a cholesterol-lowering drug from the statin family, which acts as a lipoprotein lipase activator .
Synthesis Analysis
The phosphonic acid derivative ibrolipim is believed to lower lipid levels by accelerating fatty acid oxidation . It is also known as Diethyl ({4-[(4-bromo-2-cyanophenyl)carbamoyl]phenyl}methyl)phosphonate .Molecular Structure Analysis
The molecular formula of Ibrolipim is C19H20BrN2O4P . The molecule contains a total of 48 bond(s). There are 28 non-H bond(s), 15 multiple bond(s), 8 rotatable bond(s), 2 double bond(s), 1 triple bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 secondary amide(s) (aromatic), 1 nitrile(s) (aromatic), and 1 phosphonate(s) (thio-) .Chemical Reactions Analysis
Ibrolipim is an orally active lipoprotein lipase (LPL) -promoting agent. It decreases plasma triglycerides and increases high-density lipoprotein cholesterol levels .Physical And Chemical Properties Analysis
Ibrolipim has a molar mass of 451.25 . The properties of Ibrolipim are given for materials in their standard state (at 25 °C [77 °F], 100 kPa) .Scientific Research Applications
1. Role in Cholesterol Efflux and Atherogenesis
Ibrolipim has been shown to play a significant role in promoting cholesterol efflux from THP-1 macrophage-derived foam cells, which are critical in the development of atherosclerosis. Studies have demonstrated that ibrolipim significantly increases the expression of ATP-binding membrane cassette transporters ABCA1 and ABCG1, mediated by the LXRα signaling pathway. This suggests its potential in reducing atherogenesis (Chen et al., 2010).
2. Impact on Lipid Metabolism and Diabetes
Ibrolipim has been observed to decrease ectopic lipid deposition and protect pancreatic beta cells in diabetic models. It acts as a lipoprotein lipase activator, effectively lowering plasma triglycerides and improving insulin resistance, thereby benefiting the treatment of insulin-resistance syndrome (Yin et al., 2004).
3. Effects on Fatty Acid Oxidation-Related Enzymes
Research indicates that ibrolipim accelerates mRNA expression of enzymes related to fatty acid oxidation in the liver. This suggests its potential utility in treating obesity by enhancing the metabolic processing of fatty acids, leading to reduced respiratory quotient and potential weight loss (Doi et al., 2003).
4. Reduction of Serum Triglycerides and Free Fatty Acids
In studies involving Bama minipigs, ibrolipim demonstrated a dose-dependent reduction in postprandial triglycerides and free fatty acids. This highlights its role in improving postprandial lipid metabolism and suggests a potential therapeutic application in lipid disorders (Yin Wei-dong, 2007).
5. Renoprotective Effects in Diabetic Nephropathy
Ibrolipim has shown efficacy in attenuating early-stage nephropathy in diet-induced diabetic models. It exerts anti-oxidative and anti-fibrotic effects by modulating renal reactive oxygen species and extracellular matrix metabolism, thus potentially slowing the progressionof nephropathy in diabetic conditions (Liu et al., 2020).
6. Effects on Endothelial Cells Under High Glucose Conditions
Studies have demonstrated that ibrolipim can attenuate high glucose-induced endothelial dysfunction in cultured human umbilical vein endothelial cells. This effect is attributed to the alteration of endothelin-1 and von Willebrand factor expression, suggesting potential benefits in vascular diseases associated with diabetes (Guo, 2012).
7. Preventive Effects on Lipid Accumulation in Kidney Diseases
Ibrolipim has been shown to have preventive effects on lipid accumulation and lipoprotein lipase expression in the kidneys of diabetic minipigs. This highlights its potential in renoprotective applications and in ameliorating proteinuria in diet-induced diabetic conditions (Liu et al., 2011).
8. Amelioration of Obesity in Ovariectomized Rats
Research has shown that ibrolipim can ameliorate obesity in ovariectomized rats, potentially by increasing the expression of fatty acid oxidation-related enzymes and UCP3. This suggests its utility in treating obesity and related health problems in postmenopausal women (Kano & Doi, 2006).
Safety And Hazards
properties
IUPAC Name |
N-(4-bromo-2-cyanophenyl)-4-(diethoxyphosphorylmethyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN2O4P/c1-3-25-27(24,26-4-2)13-14-5-7-15(8-6-14)19(23)22-18-10-9-17(20)11-16(18)12-21/h5-11H,3-4,13H2,1-2H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRTURMJVWXURQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C#N)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN2O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20157989 | |
Record name | Ibrolipim | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20157989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ibrolipim | |
CAS RN |
133208-93-2 | |
Record name | Diethyl [[4-[[(4-bromo-2-cyanophenyl)amino]carbonyl]phenyl]methyl]phosphonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133208-93-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ibrolipim [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133208932 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ibrolipim | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20157989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl 4-[(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IBROLIPIM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07H1561618 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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